molecular formula C28H20ClN3O2 B11540266 (1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11540266
M. Wt: 465.9 g/mol
InChI Key: NJDIJUPODAHABY-CYXNTTPDSA-N
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Description

7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a chloro, methoxybenzoyl, and phenyl substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to cell death . This compound may also interact with other molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-CHLORO-1-(4-METHOXYBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE features a unique combination of substituents that may confer distinct biological activities and chemical reactivity. Its methoxybenzoyl and phenyl groups, in particular, may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H20ClN3O2

Molecular Weight

465.9 g/mol

IUPAC Name

(1S,2S,3aR)-7-chloro-1-(4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20ClN3O2/c1-34-22-11-7-19(8-12-22)27(33)26-25(18-5-3-2-4-6-18)28(16-30,17-31)24-14-9-20-15-21(29)10-13-23(20)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1

InChI Key

NJDIJUPODAHABY-CYXNTTPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5

Origin of Product

United States

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